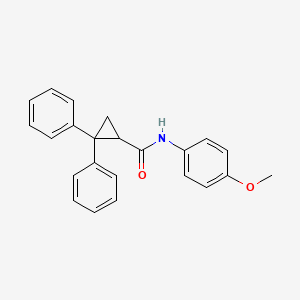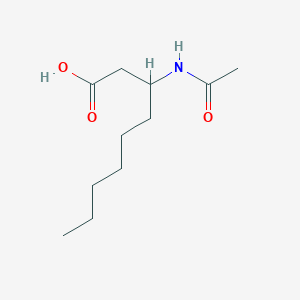![molecular formula C25H22N4O6S B5231840 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide, also known as DMS-1, is a novel small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in preclinical studies and has the potential to become an important therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide involves the inhibition of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the development of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide as a therapeutic agent. One potential direction is to explore its use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity. Another direction is to investigate its potential in treating other diseases, such as autoimmune disorders or inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide involves several steps, including the reaction of 2,6-dimethoxy-4-pyrimidinylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction with 3-phenoxybenzoic acid. The final product is obtained after purification through column chromatography. The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S/c1-33-23-16-22(27-25(28-23)34-2)29-36(31,32)21-13-11-18(12-14-21)26-24(30)17-7-6-10-20(15-17)35-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSWWHRJLOATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)

![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)
![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
